![molecular formula C9H8OS2 B7862177 Dithiophen-2-ylmethanol CAS No. 6973-84-8](/img/structure/B7862177.png)
Dithiophen-2-ylmethanol
Overview
Description
Dithiophen-2-ylmethanol is a useful research compound. Its molecular formula is C9H8OS2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dithiophen-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dithiophen-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Polythiophenes Development : Molecules with dithiophene structures have been synthesized for applications in organic chemistry. They display planar structures with short intermolecular contacts, leading to low oxidation potentials and absorptions in long wavelength regions. These properties are beneficial for developing polymers with low oxidation potentials (Kozaki, Tanaka, & Yamashita, 1994).
Emission Spectra Study : The absorption and emission spectra of dithiophene have been extensively studied using quantum mechanical calculations, indicating potential applications in material science and spectroscopy (Stendardo, Avila Ferrer, Santoro, & Improta, 2012).
Photostability in Drug Development : Dithiophene derivatives have been investigated for their photostability, which is crucial in the development of potential anticancer drugs. Understanding the stability of these compounds under various conditions is essential for their pharmaceutical applications (Silchenko, Schöneich, Carlson, & Stella, 2003).
Organic Semiconductor Applications : Dithiophene derivatives have been used to create high-performance organic semiconductors for field-effect transistors. This showcases their potential in electronic device applications (Xiao et al., 2005).
Solar Cell Technology : Incorporation of dithiophene units in the construction of organic chromophores for dye-sensitized solar cells has led to significant improvements in power conversion efficiency, demonstrating their utility in renewable energy technologies (Li et al., 2010).
High-Efficiency Polymer Solar Cells : Cyano-substituted polythiophene, featuring dithiophene segments, has been developed for use in high-efficiency organic solar cells. This advancement indicates the potential of dithiophene derivatives in improving solar cell performance (Yuan et al., 2022).
properties
IUPAC Name |
dithiophen-2-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAYQUFPNWRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285319 | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiophen-2-ylmethanol | |
CAS RN |
6973-84-8 | |
Record name | NSC41367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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